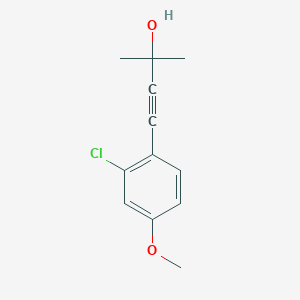
4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol is an organic compound that features a unique structure combining a chloro-methoxyphenyl group with a butynol moiety
Vorbereitungsmethoden
The synthesis of 4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol typically involves the reaction of (2-chloro-4-methoxyphenyl)acetylene with appropriate reagents under controlled conditions. One common method includes the use of a nickel-catalyzed [4+2] heteroannulation reaction . This reaction involves the use of internal alkynes and aminophosphanes derived from o-haloanilines, resulting in the formation of the desired product with high stereospecificity .
Analyse Chemischer Reaktionen
4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of alkanes.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The presence of the chloro and methoxy groups influences its reactivity and selectivity in these reactions .
Vergleich Mit ähnlichen Verbindungen
4-(2-Chloro-4-methoxyphenyl)-2-methyl-3-butyn-2-ol can be compared with similar compounds such as:
2-Chloro-4-methoxyphenyl isocyanate: This compound is used as a chemoselective reagent for amine protection and deprotection.
2-Chloro-4-methoxyphenyl N-phenylcarbamate: It is another derivative with applications in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C12H13ClO2 |
|---|---|
Molekulargewicht |
224.68 g/mol |
IUPAC-Name |
4-(2-chloro-4-methoxyphenyl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C12H13ClO2/c1-12(2,14)7-6-9-4-5-10(15-3)8-11(9)13/h4-5,8,14H,1-3H3 |
InChI-Schlüssel |
CDIWPCGOAJXCSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC1=C(C=C(C=C1)OC)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















